Trestolone acetate

Descripción general

Descripción

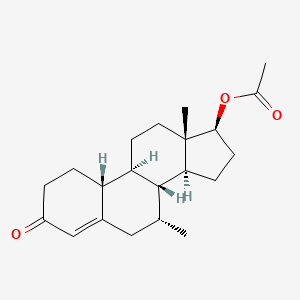

El acetato de trestolona, también conocido como 7α-metil-19-nortestosterona 17β-acetato, es un esteroide anabólico-androgénico sintético. Es un derivado de la nandrolona (19-nortestosterona) y es conocido por sus potentes propiedades anabólicas y androgénicas. Inicialmente desarrollado para fines médicos, como el tratamiento de la pérdida muscular, la osteoporosis y el hipogonadismo, ha ganado popularidad en la comunidad del culturismo por su capacidad para mejorar la masa muscular y la fuerza .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del acetato de trestolona implica la modificación química de la nandrolonaLas condiciones de reacción suelen implicar el uso de ácidos o bases fuertes como catalizadores y requieren un control preciso de la temperatura para garantizar que se obtenga el producto deseado .

Métodos de Producción Industrial: La producción industrial de acetato de trestolona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de la síntesis .

Tipos de Reacciones:

Oxidación: El acetato de trestolona puede sufrir reacciones de oxidación, particularmente en el grupo 17β-hidroxilo, lo que lleva a la formación de cetonas.

Reducción: Las reacciones de reducción pueden convertir los grupos cetónicos de nuevo en grupos hidroxilo.

Sustitución: El grupo acetato puede sustituirse por otros grupos éster mediante reacciones de esterificación.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan normalmente.

Productos Principales: Los productos principales de estas reacciones incluyen varios derivados oxidados, reducidos y esterificados del acetato de trestolona .

Aplicaciones Científicas De Investigación

Hormonal Contraception

Trestolone acetate has been investigated as a male hormonal contraceptive. Its mechanism involves the suppression of gonadotropins, leading to decreased testosterone production and subsequent infertility. Studies indicate that regular administration can induce oligozoospermia or azoospermia, with effects being reversible upon discontinuation .

Key Findings:

- Efficacy: this compound demonstrated significant efficacy in reducing sperm production.

- Reversibility: Infertility induced by trestolone is typically reversible within a few months after stopping treatment .

Androgen Replacement Therapy

The compound has also been studied as a potential treatment for men with low testosterone levels. This compound's anabolic properties can help mitigate symptoms associated with testosterone deficiency, such as fatigue and loss of muscle mass .

Clinical Insights:

- Potency: this compound is reported to be ten times more potent than testosterone, making it an attractive candidate for androgen replacement therapy .

- Administration Routes: It can be administered via intramuscular injection or subcutaneous implants, offering flexibility in treatment options .

Pharmacological Properties

This compound acts primarily as an agonist of the androgen receptor, exhibiting both androgenic and progestogenic activities. Its pharmacokinetics indicate poor oral bioavailability, necessitating parenteral administration methods .

Pharmacodynamics

The compound's pharmacodynamic profile includes:

- Androgen Receptor Affinity: High affinity for androgen receptors compared to other steroids.

- Progestogenic Activity: Significant progestogenic effects contribute to its contraceptive mechanism.

Relative Affinities of this compound:

| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) |

|---|---|---|

| Trestolone | 100–125% | 50–75% |

| Nandrolone | 154–155% | 20% |

Interaction with Anesthetic Agents

A notable case study involved a patient using this compound alongside testosterone for bodybuilding purposes. The patient experienced delayed reversal of neuromuscular blockade during surgery, suggesting potential interactions between anabolic steroids and anesthetic agents like rocuronium .

Case Summary:

- Patient Profile: A 60-year-old male using this compound (300 mg/week) and testosterone (750-1000 mg/week).

- Outcome: Required supplemental medication to reverse neuromuscular block due to prolonged effects of the steroid combination.

Mecanismo De Acción

El acetato de trestolona ejerce sus efectos al unirse a los receptores de andrógenos en el cuerpo. Esta unión estimula el receptor de andrógenos, lo que lleva a un aumento de la síntesis de proteínas y el crecimiento muscular. Además, inhibe la liberación de la hormona luteinizante y la hormona foliculoestimulante, lo que reduce la producción de testosterona y la espermatogénesis .

Compuestos Similares:

Testosterona: La principal hormona sexual masculina, conocida por sus efectos anabólicos y androgénicos.

Nandrolona: Un derivado de la testosterona con propiedades anabólicas similares pero efectos androgénicos reducidos.

Metenolona: Otro esteroide anabólico con una relación anabólica-androgénica favorable

Singularidad: El acetato de trestolona es único debido a su fuerte afinidad de unión a los receptores de andrógenos, lo que le permite producir efectos significativos de desarrollo muscular incluso a dosis más bajas en comparación con otros esteroides anabólicos. Además, su capacidad para inhibir la liberación de la hormona luteinizante y la hormona foliculoestimulante lo convierte en un posible candidato para la contracepción hormonal masculina .

Comparación Con Compuestos Similares

Testosterone: The primary male sex hormone, known for its anabolic and androgenic effects.

Nandrolone: A derivative of testosterone with similar anabolic properties but reduced androgenic effects.

Methenolone: Another anabolic steroid with a favorable anabolic to androgenic ratio

Uniqueness: Trestolone acetate is unique due to its strong binding affinity to androgen receptors, which allows it to produce significant muscle-building effects even at lower doses compared to other anabolic steroids. Additionally, its ability to inhibit luteinizing hormone and follicle-stimulating hormone release makes it a potential candidate for male hormonal contraception .

Actividad Biológica

Trestolone acetate, also known as 7α-methyl-19-nortestosterone (MENT), is a synthetic androgen with notable anabolic properties, significantly more potent than testosterone. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and implications for therapeutic use.

Overview of this compound

This compound was developed in the 1960s and has garnered attention for its potential applications in male hormonal contraception and androgen replacement therapy. It is characterized by its high anabolic-to-androgenic ratio, making it an intriguing candidate for clinical use despite not being fully approved for medical applications.

This compound functions primarily as an agonist of the androgen receptor (AR). Its unique structure allows it to exhibit potent anabolic effects while minimizing androgenic side effects typically associated with testosterone and other anabolic steroids. Notably, trestolone is not a substrate for 5α-reductase, which means it does not convert to dihydrotestosterone (DHT), thus reducing the risk of prostate-related side effects.

Key Biological Activities

- Anabolic Potency : this compound has been reported to be 10 times more potent than testosterone in promoting muscle growth and strength .

- Progestogenic Activity : It exhibits significant progestogenic activity, which contributes to its antigonadotropic effects—suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to decreased endogenous testosterone production .

- Estrogenic Effects : While trestolone undergoes aromatization to form estrogenic metabolites, its overall estrogenic activity is considered weak .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid metabolic clearance rate, making it suitable for various administration routes. Studies have shown that it can be administered intramuscularly with effective results in maintaining elevated androgen levels without significant accumulation of side effects.

| Parameter | This compound | Testosterone |

|---|---|---|

| Anabolic Potency | 10x Testosterone | Baseline |

| Androgenic Activity | Low | High |

| Progestogenic Activity | Moderate | None |

| Estrogenic Activity | Weak | Moderate |

Clinical Studies and Findings

- Animal Studies : Research conducted on rats demonstrated that this compound significantly increased muscle mass and strength without the adverse androgenic effects seen with testosterone .

- Human Trials : In a study involving hypogonadal men, this compound was shown to effectively maintain sexual behavior and mood states comparable to testosterone while suppressing gonadotropins . However, the development of trestolone for clinical use has faced challenges due to potential side effects such as liver damage and alterations in lipid profiles .

- Case Study : A recent case highlighted a 60-year-old man using this compound alongside testosterone. The patient experienced complications during surgery related to neuromuscular blockade reversal, suggesting potential interactions between trestolone and anesthetic agents like sugammadex .

Side Effects and Considerations

Despite its promising profile, this compound is associated with several side effects:

- Reversible Infertility : Significant suppression of sperm production leading to oligospermia or azoospermia has been observed, which is reversible upon discontinuation .

- Liver Toxicity : There are indications that trestolone may cause liver damage, necessitating careful monitoring during use .

- Hormonal Imbalances : Long-term use can lead to hormonal imbalances due to its antigonadotropic properties.

Propiedades

IUPAC Name |

[(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12-10-14-11-15(23)4-5-16(14)17-8-9-21(3)18(20(12)17)6-7-19(21)24-13(2)22/h11-12,16-20H,4-10H2,1-3H3/t12-,16+,17-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCRCPJOLWECJU-XQVQQVTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977160 | |

| Record name | Trestolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6157-87-5 | |

| Record name | Trestolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trestolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trestolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13958 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trestolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRESTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XDF4N1XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.